1-Bromo-3-methyl-2-vinylbenzene
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Overview
Description
1-Bromo-3-methyl-2-vinylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It features a benzene ring substituted with a bromine atom, a methyl group, and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-methyl-2-vinylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3-methyl-2-vinylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine acting as the electrophile that substitutes a hydrogen atom on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-methyl-2-vinylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as nucleophilic aromatic substitution.
Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Addition Reactions: The vinyl group can participate in addition reactions, such as hydrogenation to form ethyl derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Addition: Catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products:
Substitution: Products like 1-methoxy-3-methyl-2-vinylbenzene.
Oxidation: Products like 3-methyl-2-vinylbenzoic acid.
Addition: Products like 1-bromo-3-methyl-2-ethylbenzene.
Scientific Research Applications
1-Bromo-3-methyl-2-vinylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism by which 1-Bromo-3-methyl-2-vinylbenzene exerts its effects involves electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. The vinyl group can participate in various addition reactions, contributing to the compound’s reactivity .
Comparison with Similar Compounds
- 1-Bromo-2-methyl-3-vinylbenzene
- 1-Bromo-4-methyl-2-vinylbenzene
- 1-Chloro-3-methyl-2-vinylbenzene
Uniqueness: 1-Bromo-3-methyl-2-vinylbenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both a bromine atom and a vinyl group on the benzene ring provides a versatile platform for various chemical transformations .
Properties
Molecular Formula |
C9H9Br |
---|---|
Molecular Weight |
197.07 g/mol |
IUPAC Name |
1-bromo-2-ethenyl-3-methylbenzene |
InChI |
InChI=1S/C9H9Br/c1-3-8-7(2)5-4-6-9(8)10/h3-6H,1H2,2H3 |
InChI Key |
BCGOSKBSBMBNEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)C=C |
Origin of Product |
United States |
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